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Abstract
Fosclevudine alafenamide, also known as ATI-2173, is a novel investigational

phosphoramidate prodrug of clevudine being developed for the treatment of chronic hepatitis B

virus (HBV) infection. As an active site polymerase inhibitor nucleotide (ASPIN), it is designed

for targeted delivery of clevudine's active 5'-monophosphate to the liver, thereby maximizing

antiviral efficacy while minimizing systemic exposure to the parent nucleoside, clevudine. This

approach aims to mitigate the risk of skeletal myopathy associated with previous clevudine

therapies. This technical guide provides a comprehensive analysis of the available preclinical

and clinical data on the pharmacokinetics and oral bioavailability of Fosclevudine
alafenamide, details of experimental methodologies, and visual representations of its

metabolic pathway and study workflows.

Introduction
Fosclevudine alafenamide (ATI-2173) represents a strategic advancement in the

development of therapies for chronic hepatitis B. It is a liver-targeted prodrug designed to

deliver the 5'-monophosphate of clevudine directly to hepatocytes.[1][2][3] The active

metabolite, clevudine 5'-triphosphate, functions as a non-chain-terminating inhibitor of HBV

polymerase.[1][2][3] A significant challenge with the parent drug, clevudine, was the occurrence
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of reversible skeletal myopathy in some patients, which led to the discontinuation of its

development.[1][2][3] Fosclevudine alafenamide was engineered to bypass this limitation by

reducing systemic clevudine exposure.[1][2][3]

Mechanism of Action and Metabolic Pathway
Upon oral administration, Fosclevudine alafenamide is absorbed and undergoes first-pass

metabolism, primarily in the liver. The alafenamide moiety facilitates efficient uptake into

hepatocytes. Intracellularly, the phosphoramidate bond is cleaved by cellular enzymes,

releasing the 5'-monophosphate of clevudine. This monophosphate is then further

phosphorylated to the active 5'-triphosphate form. This targeted delivery mechanism leads to

high concentrations of the active metabolite in the liver, while systemic plasma levels of

clevudine remain low.[1][2][3]
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Metabolic Pathway of Fosclevudine Alafenamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b11929314?utm_src=pdf-body-img
https://www.benchchem.com/product/b11929314?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Profile
Preclinical Data
Preclinical studies in cynomolgus monkeys and Sprague-Dawley rats have demonstrated the

liver-targeting properties and favorable pharmacokinetic profile of Fosclevudine alafenamide.

Parameter Species Dose Finding Reference

Hepatic

Extraction

Cynomolgus

Monkey
20 mg/kg (oral)

82% hepatic

extraction,

indicating high

oral

bioavailability

and liver

targeting.

[1]

Plasma

Clevudine

Exposure

Sprague-Dawley

Rat

50 mg/kg (oral,

equimolar)

Significantly

reduced plasma

clevudine

exposure

compared to oral

clevudine.

[1]

Skeletal Muscle

Clevudine

Exposure

Sprague-Dawley

Rat

50 mg/kg (oral,

equimolar)

Significantly

reduced skeletal

muscle clevudine

exposure

compared to oral

clevudine.

[1]

Liver Clevudine

5'-Triphosphate

Sprague-Dawley

Rat

50 mg/kg (oral,

equimolar)

Equivalent

concentrations of

the active 5'-

triphosphate in

the liver

compared to oral

clevudine.

[1]
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Clinical Data
A Phase 1b clinical trial (NCT04248426) in patients with chronic HBV infection provided key

insights into the human pharmacokinetics of Fosclevudine alafenamide.
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Parameter
Study
Population

Doses Key Findings Reference

Dose

Proportionality

Chronic HBV

Patients

10, 25, 50 mg

(once daily for 28

days)

Pharmacokinetic

s of ATI-2173

were generally

dose-

proportional.

[4]

Absorption

(Tmax)

Chronic HBV

Patients
Single dose

Rapidly

absorbed with a

time to maximum

plasma

concentration

(Tmax) of 0.5

hours.

[5]

Elimination
Chronic HBV

Patients
Single dose

Plasma

concentrations of

ATI-2173

declined to

undetectable

levels by 8 hours

post-dose.

[5]

Metabolite

(Clevudine)

Exposure

Chronic HBV

Patients

10, 25, 50 mg

(once daily for 28

days)

Systemic

clevudine

exposure was

substantially

reduced

compared to

historical data

with clevudine

administration.

Plasma

clevudine was

detectable

through 24

hours.

[4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36201354/
https://www.biospace.com/antios-therapeutics-ati-2173-demonstrates-potent-antiviral-activity-and-evidence-of-off-treatment-sustained-viral-suppression-in-chronic-hbv-patients
https://www.biospace.com/antios-therapeutics-ati-2173-demonstrates-potent-antiviral-activity-and-evidence-of-off-treatment-sustained-viral-suppression-in-chronic-hbv-patients
https://pubmed.ncbi.nlm.nih.gov/36201354/
https://www.biospace.com/antios-therapeutics-ati-2173-demonstrates-potent-antiviral-activity-and-evidence-of-off-treatment-sustained-viral-suppression-in-chronic-hbv-patients
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Accumulation
Chronic HBV

Patients

28 days of

dosing

No evidence of

plasma

accumulation of

ATI-2173. Higher

total exposure of

plasma clevudine

was observed on

day 28.

[5]

Drug-Drug

Interaction

Chronic HBV

Patients
N/A

No drug-drug

interaction was

observed

between ATI-

2173 and

Tenofovir

Disoproxil

Fumarate (TDF).

[6]

Experimental Protocols
Preclinical Pharmacokinetic Study in Cynomolgus
Monkeys

Objective: To determine the hepatic extraction of Fosclevudine alafenamide.

Subjects: Cynomolgus monkeys with portal vein cannulation.

Dosing: A single oral dose of 20 mg/kg and a single intravenous dose of 2 mg/kg were

administered.

Sample Collection: Blood samples were collected from both the portal and a peripheral vein

at predetermined time points.

Bioanalysis: Plasma concentrations of Fosclevudine alafenamide and its metabolite,

clevudine, were quantified using a validated LC-MS/MS method.
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Data Analysis: Hepatic extraction was calculated by comparing the area under the

concentration-time curve (AUC) in the portal vein versus a peripheral vein following oral

administration.

Phase 1b Clinical Trial in Chronic HBV Patients
(NCT04248426)

Study Design: A randomized, double-blind, placebo-controlled trial.[4]

Participants: Treatment-naive adults with chronic HBV infection.[4]

Intervention: Patients were randomized to receive once-daily oral doses of Fosclevudine
alafenamide (10, 25, or 50 mg) or placebo for 28 days.[4]

Pharmacokinetic Sampling: Serial blood samples were collected on Day 1 and Day 28 at

pre-dose and multiple time points post-dose to determine the pharmacokinetic profiles of

Fosclevudine alafenamide and clevudine.

Bioanalytical Method: Plasma concentrations of the parent drug and its metabolite were

determined using a validated high-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Parameters Calculated: Cmax (maximum plasma concentration), Tmax

(time to Cmax), AUC (area under the plasma concentration-time curve), and elimination half-

life (t1/2).
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Subject Screening & Enrollment
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A Representative Pharmacokinetic Study Workflow.

Summary and Future Directions
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The available data strongly indicate that Fosclevudine alafenamide (ATI-2173) is an orally

bioavailable, liver-targeted prodrug of clevudine. Its pharmacokinetic profile is characterized by

rapid absorption, dose-proportional exposure of the parent drug, and substantially reduced

systemic exposure to the active metabolite, clevudine, when compared to direct administration

of clevudine. This profile supports the potential for an improved safety profile, particularly

concerning skeletal myopathy.

Ongoing and future clinical trials, such as the Phase 2a study (NCT05238844) evaluating

Fosclevudine alafenamide in combination with other antiviral agents, will be crucial in further

defining its efficacy, long-term safety, and role in curative regimens for chronic hepatitis B. The

continued investigation of this compound holds promise for addressing a significant unmet

medical need for patients with chronic HBV infection.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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